Spilanthol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

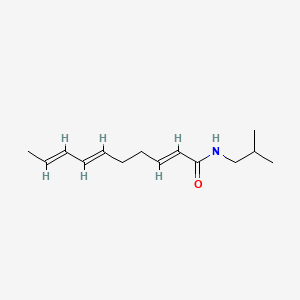

Spilanthol, also known as this compound, is a useful research compound. Its molecular formula is C14H23NO and its molecular weight is 221.34 g/mol. The purity is usually 95%.

The exact mass of the compound (2e,6e,8e)-n-(2-Methylpropyl)-2,6,8-decatrienamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in watersoluble (in ethanol). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Spilanthol, a bioactive compound primarily derived from the plant Acmella paniculata, has garnered significant attention for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its anti-inflammatory, cytotoxic, and neuroprotective effects, supported by recent research findings and case studies.

Overview of this compound

This compound is an N-alkamide known for its characteristic pungent taste and has been traditionally used in folk medicine. Its chemical structure contributes to various biological activities, making it a subject of interest in pharmacological research.

Anti-inflammatory Properties

Recent studies have demonstrated that this compound possesses potent anti-inflammatory effects, particularly through the inhibition of nitric oxide (NO) production in activated macrophages.

The anti-inflammatory mechanism of this compound involves:

- Inhibition of iNOS Expression : this compound significantly reduces the expression of inducible nitric oxide synthase (iNOS), which is responsible for NO production during inflammatory responses. In a study, treatment with 100 µM this compound led to a marked decrease in iNOS mRNA and protein levels in RAW264.7 macrophages stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) .

- Transcription Factor Modulation : this compound interferes with several transcription factors involved in inflammation, notably NFκB, AP1, and IRF1. The treatment resulted in over 85% inhibition of NFκB binding to its response element, indicating a strong suppressive effect on inflammatory signaling pathways .

Case Study: Acute Inflammation

In an experimental model of irritant contact dermatitis, this compound treatment significantly alleviated both clinical symptoms and histological signs of inflammation. It also reduced leukocyte migration in acute pancreatitis models .

Cytotoxic Effects

This compound's cytotoxicity has been evaluated in various cell lines. A study assessed its effects using an MTT assay to determine cell viability after exposure to different concentrations of this compound.

Results from Cytotoxicity Studies

- Concentration Range : this compound was tested at concentrations ranging from 0 to 400 µM.

- Cell Viability : The results indicated a dose-dependent decrease in cell viability, with significant cytotoxic effects observed at higher concentrations .

Neuroprotective Effects

This compound has also shown promise in neuroprotection against inflammation-induced damage.

Anti-Neuroinflammatory Efficacy

In vitro studies demonstrated that this compound could mitigate neuroinflammation induced by LPS:

- Cytokine Measurement : Following treatment with this compound at varying concentrations (0, 25, 50, and 100 µM), levels of pro-inflammatory cytokines such as IL-6 and TNF-α were measured using ELISA. The results indicated that this compound effectively reduced these cytokine levels, suggesting its potential as a neuroprotective agent .

Pharmacokinetic Properties

Recent pharmacokinetic evaluations have indicated that this compound exhibits favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles based on in silico predictions. These characteristics support its potential use as a therapeutic agent .

Summary Table of Biological Activities

Properties

IUPAC Name |

(2E,6E,8E)-N-(2-methylpropyl)deca-2,6,8-trienamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO/c1-4-5-6-7-8-9-10-11-14(16)15-12-13(2)3/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,15,16)/b5-4+,7-6+,11-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOCHUWSGYYSFW-RXTMUMTRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CCCC=CC(=O)NCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/CC/C=C/C(=O)NCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76361-77-8 |

Source

|

| Record name | N-(2-Methylpropyl)-2,6,8-decatrienamide, (2E,6E,8E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076361778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-METHYLPROPYL)-2,6,8-DECATRIENAMIDE, (2E,6E,8E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K2O4RQ57D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.